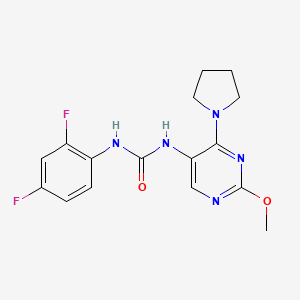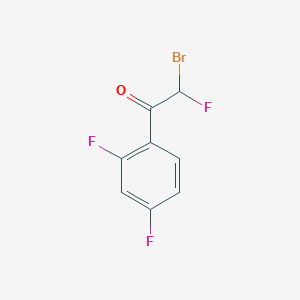
2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone” is a chemical compound with the molecular formula C8H5BrF2O . It has a molecular weight of 235.03 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in liquid or solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2 . The SMILES string is FC(C=C1)=C(C=C1)C(CBr)=O .Physical And Chemical Properties Analysis
The compound is a liquid or solid at room temperature . It has a molecular weight of 235.03 . The storage temperature is between 2-8°C in an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Bromo-1-(2,4-difluorophenyl)-2-fluoroethanone is a chemical compound utilized in various synthetic pathways and has applications in the development of novel materials and pharmaceuticals. Its utility stems from its role as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through selective reactions.
Electro-Optical Properties and Liquid Crystals : The introduction of halogen substituents, such as bromo and fluoro groups, into specific molecular frameworks can lead to materials with significant electro-optical properties. For instance, derivatives similar to this compound have been used in the synthesis of low melting esters with large nematic ranges, highlighting their potential in the development of liquid crystal displays (LCDs) and other electro-optical applications (Gray & Kelly, 1981).
Fluorination Techniques : The compound serves as a precursor in fluorination reactions, a critical process in the modification of organic molecules to enhance their chemical properties, such as stability and reactivity. The strategic placement of fluorine atoms within organic compounds can lead to improved pharmacokinetic properties in drug molecules or alter the material properties for specialized applications (Föhlisch & Radl, 1998).
Antifungal Agent Synthesis : A notable application includes its role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The compound's bromo and fluoro functional groups are crucial in the stereocontrolled synthesis processes, demonstrating the importance of such halogenated intermediates in pharmaceutical development (Butters et al., 2001).
Organometallic Chemistry : It is also employed in organometallic chemistry for the development of metal-mediated C-F bond formation strategies. The presence of bromo and fluoro groups facilitates the formation of complexes that are pivotal in the exploration of new reactions and the synthesis of fluorinated organic compounds, which are of interest across various chemical research fields and industries (Barthazy et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-(2,4-difluorophenyl)-2-fluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-8(12)7(13)5-2-1-4(10)3-6(5)11/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHYJMXKDWYROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

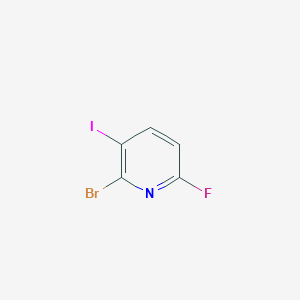
![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2724513.png)
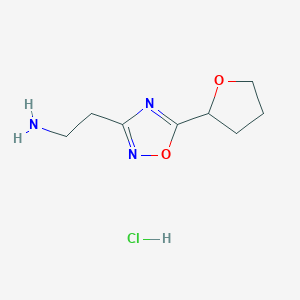

![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)

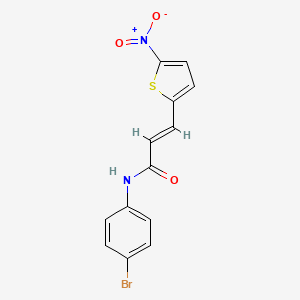
![2-[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2724529.png)

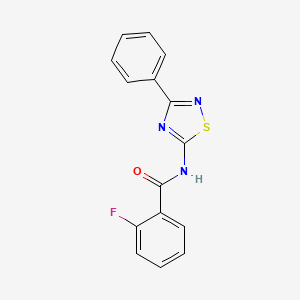

![2-Fluoro-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2724533.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)
